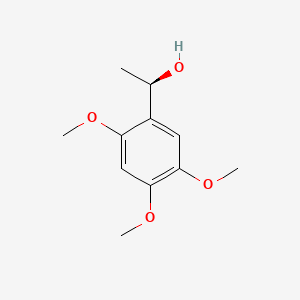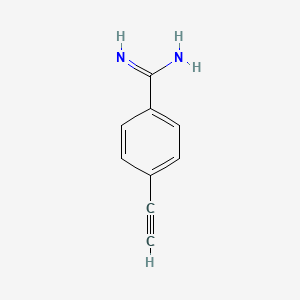
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethan-1-ol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
化学反应分析
Types of Reactions
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: 2,4,5-trimethoxyacetophenone
Reduction: 2,4,5-trimethoxyethylbenzene
Substitution: Various substituted phenyl ethanols
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
(1S)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activities.
2,4,5-trimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.
2,4,5-trimethoxyphenethylamine: A structurally related compound with different pharmacological properties.
Uniqueness
(1R)-1-(2,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of three methoxy groups also contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1R)-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI 键 |
YLBPNQSWBPAASQ-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC(=C(C=C1OC)OC)OC)O |
规范 SMILES |
CC(C1=CC(=C(C=C1OC)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

